4-(2,2-dimethyl-4-oxo-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridin-5-yl)benzoic acid
Description
Synthesis Analysis
The synthesis of similar complex benzoic acid derivatives involves multi-step chemical reactions, including bromination, diazo and hydrolysis, leading to the formation of compounds with specific functional groups and structural characteristics. For instance, compounds synthesized through new routes have been studied using X-ray crystallography to understand their crystalline structures (Obreza & Perdih, 2012). Another example involves the synthesis of derivatives through domino three-component condensation reactions, emphasizing green chemistry principles (Mohebat et al., 2017).
Molecular Structure Analysis
The molecular structure of compounds closely related to 4-(2,2-Dimethyl-4-oxo-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridin-5-yl)benzoic acid reveals significant insights into their chemical behavior and interactions. For example, crystallographic studies provide data on the crystalline systems, space groups, and molecular orientations, which are crucial for understanding the compound's physical properties and reactivity (Kosma et al., 2012).
Chemical Reactions and Properties
The chemical reactivity of benzoic acid derivatives encompasses a range of reactions, including oxidative aminocarbonylation and cyclization, leading to the formation of novel compounds with diverse biological activities. These reactions are often carried out under specific conditions to enhance yield and selectivity, demonstrating the compound's versatile chemical properties (Gabriele et al., 2006).
Physical Properties Analysis
The physical properties of these compounds, such as crystalline structure, melting points, and solubility, are directly influenced by their molecular structure. X-ray crystallography and other spectroscopic methods are essential for determining these properties, providing a basis for further application and synthesis optimization (Aarset et al., 2006).
Chemical Properties Analysis
The chemical properties, including acidity, reactivity towards different reagents, and the ability to form specific derivatives, are critical for understanding the compound's potential applications. Studies focusing on the synthesis and evaluation of derivatives highlight the importance of functional groups in determining the compound's reactivity and potential as a precursor for more complex molecules (Pothuri et al., 2020).
properties
IUPAC Name |
4-(2,2-dimethyl-4-oxo-1,3,5,6-tetrahydrobenzo[a]phenanthridin-5-yl)benzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO3/c1-26(2)13-19-22-18-6-4-3-5-15(18)11-12-20(22)27-24(23(19)21(28)14-26)16-7-9-17(10-8-16)25(29)30/h3-12,24,27H,13-14H2,1-2H3,(H,29,30) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFMCBEPVCYGYSR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(NC3=C2C4=CC=CC=C4C=C3)C5=CC=C(C=C5)C(=O)O)C(=O)C1)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-{2,2-Dimethyl-4-oxo-1H,2H,3H,4H,5H,6H-benzo[A]phenanthridin-5-YL}benzoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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